molecular formula C13H17NO4S B2632797 (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-84-6

(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No. B2632797
CAS RN: 1396860-84-6
M. Wt: 283.34
InChI Key: VLIZWFDBRWQDQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve a one-pot synthesis or a linearly sequenced synthesis using protecting groups .


Molecular Structure Analysis

This involves using techniques like X-ray diffraction, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .

Scientific Research Applications

Novel Cyclization Reactions and Scaffold Synthesis

  • Diastereoselective Scaffold Construction : Research demonstrated the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives using the Aza-Prins reaction. This work opens a new route for the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, highlighting a methodological advancement in synthesizing complex bicyclic structures (Mahía et al., 2017).

  • Synthesis and Crystal Structure Characterization : The synthesis and crystal structure characterization of related bicyclic compounds have been documented, providing insights into their molecular configurations and potential for further derivatization. These studies offer foundational knowledge for understanding the structural intricacies of such compounds (Wu et al., 2015).

Chemical Reactions and Mechanistic Insights

  • Intramolecular Hydrogen Abstraction : Research on intramolecular hydrogen abstraction promoted by N-radicals has led to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Such studies illuminate the pathways for generating complex bicyclic systems from carbohydrates, showing the versatility of these reactions in synthetic chemistry (Francisco et al., 2000).

Application in Synthesis of Biologically Active Molecules

  • Active Metabolite Synthesis : The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor has been reported, utilizing a bicyclic aza-octane scaffold as a key intermediate. This underscores the utility of such bicyclic scaffolds in the synthesis of biologically active compounds, highlighting their potential in medicinal chemistry applications (Chen et al., 2010).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves looking at current research trends related to the compound and predicting future research directions .

properties

IUPAC Name

8-(3-methoxyphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-17-12-3-2-4-13(7-12)19(15,16)14-10-5-6-11(14)9-18-8-10/h2-4,7,10-11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZWFDBRWQDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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